1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Description

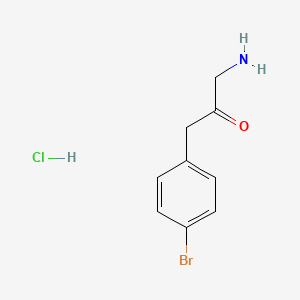

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS: 1803567-13-6) is a halogenated aminoketone hydrochloride salt with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol . Structurally, it features a propan-2-one backbone substituted with an amino group at position 1 and a 4-bromophenyl group at position 3, with a hydrochloride counterion. The compound is commercially available as a powder, stored at 4°C, though safety data remain unspecified . Its IUPAC name and SMILES notation (C1=CC(=CC=C1CC(=O)CN)Br.Cl ) highlight the bromine substitution at the para position of the phenyl ring and the protonated amino group .

Properties

IUPAC Name |

1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMYOVKBXSYCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary

- Reactants : 4-bromophenylpropan-2-one (ketone), methylamine hydrochloride, paraformaldehyde

- Conditions : The ketone (25 mmol) is mixed with methylamine hydrochloride (27.5 mmol) and paraformaldehyde (35 mmol) in the presence of concentrated acid (often hydrochloric acid).

- Reaction : The mixture is stirred under controlled temperature to facilitate the formation of the amino ketone.

- Isolation : The product is typically isolated as the hydrochloride salt by precipitation or crystallization.

Reaction Scheme

$$

\text{4-Bromophenylpropan-2-one} + \text{CH}2\text{O} + \text{CH}3\text{NH}_2 \cdot \text{HCl} \rightarrow \text{this compound}

$$

Notes on Characterization

- The product is characterized by NMR spectroscopy, showing characteristic proton and carbon signals consistent with the amino ketone structure.

- The hydrochloride salt form improves solubility and handling.

Synthetic Route from 3-(4-bromophenyl)-1-propanol

A multi-step synthetic route starting from 3-(4-bromophenyl)-1-propanol has been reported in the context of synthesizing photoreactive amino acid derivatives structurally related to this compound.

Key Steps

- Protection of hydroxyl group : Using TBDPSCl to prevent side reactions during lithiation

- Formation of Weinreb amide : Via acyl chloride intermediate

- Nucleophilic substitution : Reaction with organolithium reagents to introduce ketone functionality

- Deprotection : Removal of TBDPS group to yield the free ketone intermediate

This route is notable for its high yields and the ability to introduce functional groups selectively, which can be adapted to prepare the amino ketone hydrochloride after subsequent amination steps.

Catalyst Screening for Coupling Reactions

| Entry | Pd Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd2(dba)3 | Sphos | 40 |

| 2 | Pd2(dba)3 | Xphos | 45 |

| 3 | Pd(OAc)2 | Sphos | 39 |

| 4 | Pd(OAc)2 | Xphos | 39 |

| 5 | Pd(PPh3)Cl2 | None | 85 |

| 6 | PdCl2 | Sphos | Messy |

Reaction conditions: DMF, 50 °C, 5 hours; Pd catalyst 0.05 eq; organozinc halides 2 eq.

Summary of Preparation Methods

Chemical Reactions Analysis

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride serves as a versatile building block in organic synthesis and has several notable applications:

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biochemical Studies

This compound is employed in studying enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor or substrate for various enzymes, influencing metabolic pathways and providing insights into biochemical processes.

Pharmaceutical Development

This compound is investigated for its therapeutic potential, particularly in drug development. Its biological activities suggest possible applications in treating diseases such as cancer and bacterial infections.

Anticancer Properties

Recent studies have indicated that derivatives of 1-Amino-3-(4-bromophenyl)propan-2-one exhibit significant anticancer activity. For instance, research on related compounds has shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of similar compounds on A549 human lung adenocarcinoma cells:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1-Amino-3-(4-bromophenyl)propan-2-one | 61% (at 100 µM) | Not determined |

| 4-Chlorophenyl derivative | 64% (at 100 µM) | Not determined |

| 4-Bromophenyl derivative | 61% (at 100 µM) | Not determined |

These findings suggest that structural modifications can enhance anticancer efficacy, indicating a structure-activity relationship that warrants further investigation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro studies against common bacterial strains.

Case Study: Antimicrobial Testing

The following table summarizes the minimum inhibitory concentration (MIC) values for various compounds tested against Staphylococcus aureus:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Amino-3-(4-bromophenyl)propan-2-one | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

These results indicate that the compound exhibits effective antibacterial activity, making it a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in halogen substitution patterns, aromatic group modifications, or amine functionalization. Key comparisons include:

Key Observations :

- Halogen Position : The 3-bromophenyl isomer (CAS: 1630753-98-8) shares the same molecular weight as the 4-bromo derivative but differs in bromine positioning, which may alter solubility and intermolecular interactions (e.g., hydrogen bonding or crystal packing) .

- Heteroaromatic vs.

- Amino Group Impact: Removal of the amino group (e.g., 1-(4-bromophenyl)propan-2-one) reduces molecular weight by ~35 g/mol and eliminates the hydrochloride salt, significantly altering solubility and bioavailability .

- Cyclic Amines: Compounds like 1-morpholinopropan-2-one HCl exhibit higher melting points (191°C vs. unreported for the main compound), likely due to rigid cyclic structures enhancing crystallinity .

Biological Activity

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : Approximately 230.11 g/mol

The structure features a propan-2-one backbone with an amino group and a para-bromophenyl moiety, which influences its reactivity and biological properties. The amino group can form hydrogen bonds, while the bromophenyl group can engage in hydrophobic interactions, affecting enzyme activity and receptor binding.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor or substrate for various enzymes, influencing their kinetic properties and biochemical pathways. For instance, it may modulate enzyme conformation via covalent bonding or hydrogen bonding.

- Receptor Binding : The compound's structural features allow it to bind to specific receptors, potentially altering cellular signaling pathways and physiological responses .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

In these studies, the compound exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro evaluations have highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

These findings suggest that the compound may serve as a basis for developing new antibiotics or adjunct therapies.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects : A study conducted on A549 cells showed that treatment with the compound reduced cell viability significantly compared to control groups, supporting its use in lung cancer treatment .

- Antimicrobial Efficacy : Another investigation revealed that the compound inhibited the growth of Staphylococcus aureus effectively, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride?

The compound is synthesized via the Mannich reaction, which involves reacting a methylene-active ketone (e.g., 4-bromoacetophenone) with a dialkylamine hydrochloride (e.g., dimethylamine HCl) and polyformaldehyde in refluxing ethanol. The reaction proceeds through in situ formation of an N,N-dialkylmethyleneammonium chloride intermediate, followed by a Michael-type addition to yield the Mannich adduct. Purification typically involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the aminoketone backbone (α-ketone protons at δ 2.8–3.5 ppm).

- X-ray crystallography : Resolves the crystal structure, including bond angles and packing arrangements, to validate stereochemistry .

- HPLC-MS : Assesses purity (>95%) and identifies potential byproducts .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Variables include:

- Solvent choice : Ethanol vs. THF for better solubility of intermediates.

- Catalyst loading : Adjusting formaldehyde equivalents to minimize side reactions.

- Temperature control : Reflux at 78°C (ethanol) vs. lower temperatures to reduce decomposition .

Q. How are byproducts identified and mitigated during synthesis?

Q. What mechanistic insights explain the Michael addition step in the Mannich reaction?

The reaction proceeds via nucleophilic attack of the enolate (from the methylene-active ketone) on the electrophilic iminium ion (CH₂=NR₂⁺Cl⁻). Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding between the enolate oxygen and the ammonium proton .

Q. What pharmacological applications are explored for this compound?

It serves as a precursor for:

Q. How do researchers resolve contradictions in reported spectral data?

Discrepancies in NMR shifts or melting points may arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton chemical shifts.

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affect melting points. Cross-validate with X-ray data and standardize solvent systems .

Q. What isotopic labeling strategies are used to study metabolic pathways?

Deuterated analogs (e.g., dimethyl-d₆-amino derivatives) enable tracking via mass spectrometry. Synthesis involves substituting dimethylamine-d₆ hydrochloride in the Mannich reaction .

Q. How are computational methods applied to study this compound?

- DFT calculations : Model reaction pathways and transition states.

- Molecular docking : Predict binding affinities for target proteins (e.g., kinases).

- QSAR : Correlate structural modifications (e.g., bromine substitution) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.